molecular formula C16H15BrN2O3S B2355179 3-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide CAS No. 946342-64-9

3-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Cat. No. B2355179
CAS RN: 946342-64-9
M. Wt: 395.27
InChI Key: OYBCPQSETUVEHD-UHFFFAOYSA-N
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Description

3-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity. In

Scientific Research Applications

Synthesis Techniques

  • The compound has been a part of various synthesis techniques. For example, it has been involved in the practical synthesis of an orally active CCR5 antagonist, highlighting its role in medicinal chemistry (Ikemoto et al., 2005).
  • Additionally, it has been used in the base-catalyzed reactions of α-bromo-N-benzyl-propionamide and -isobutyramide, forming 2-amino-oxazolidinones, illustrating its versatility in organic synthesis (Zanotti et al., 1980).

Pharmacological Research

  • The compound has found applications in the development of new oxazol-5(4H)-ones with pharmacological potential, showcasing its importance in the development of new therapeutic agents (Rosca, 2020).
  • It has been involved in the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, demonstrating its potential in cancer research (Rahmouni et al., 2016).

Antibacterial and Antifungal Activities

  • Research has shown that derivatives of this compound exhibit promising antibacterial and antifungal activities. This has implications for its use in developing new antimicrobial agents (Patel & Dhameliya, 2010).
  • Its derivatives have also been synthesized and characterized for their interaction with bacterial cells, demonstrating potential as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Novel Compound Synthesis

  • The compound has been part of novel syntheses, such as in the creation of fluorobenzamides containing thiazole and thiazolidine, which show promising antimicrobial analogs (Desai et al., 2013).
  • It has also been involved in the synthesis of N-benzothiazol-2-yl-amides by a copper-catalyzed intramolecular cyclization process, highlighting its role in advanced organic synthesis (Wang et al., 2008).

properties

IUPAC Name

3-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S/c17-13-4-1-3-12(11-13)16(20)18-14-5-7-15(8-6-14)19-9-2-10-23(19,21)22/h1,3-8,11H,2,9-10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBCPQSETUVEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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